molecular formula C6H4O2 B1340715 p-Benzoquinone-d4 CAS No. 2237-14-1

p-Benzoquinone-d4

Cat. No.: B1340715
CAS No.: 2237-14-1
M. Wt: 112.12 g/mol
InChI Key: AZQWKYJCGOJGHM-RHQRLBAQSA-N
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Description

P-Benzoquinone-d4 is a useful research compound. Its molecular formula is C6H4O2 and its molecular weight is 112.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetradeuteriocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQWKYJCGOJGHM-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=O)C(=C(C1=O)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480171
Record name p-Benzoquinone-d4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2237-14-1
Record name p-Benzoquinone-d4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2237-14-1
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Established Synthetic Pathways for Deuterated Quinones

The synthesis of p-Benzoquinone-d4, a deuterated form of p-benzoquinone, typically involves the oxidation of a deuterated precursor. A common starting material is hydroquinone (B1673460), which can be deuterated and then oxidized to the desired quinone.

One established method for the synthesis of p-benzoquinone involves the oxidation of hydroquinone. youtube.com This can be achieved using various oxidizing agents. For instance, potassium bromate (B103136) in the presence of sulfuric acid can be used to oxidize hydroquinone to p-benzoquinone. youtube.com The reaction mixture changes color from dark red to golden yellow as the hydroquinone is oxidized. youtube.com The product can then be isolated by cooling the mixture to precipitate the p-benzoquinone, followed by filtration and washing. youtube.com Another process involves the reaction of hydroquinone with hydrogen peroxide in the presence of a catalyst such as iodine or hydrogen iodide. google.com

Transition-metal-catalyzed hydrogen isotope exchange (HIE) represents a direct method for deuterium (B1214612) labeling. thieme-connect.com This strategy involves the direct replacement of protium (B1232500) (¹H) with deuterium (²H). thieme-connect.com Various transition metals, including iridium, rhodium, ruthenium, and platinum, have been shown to catalyze HIE. thieme-connect.com The development of these methods aims for milder and more environmentally friendly deuteration strategies, often utilizing deuterium gas or heavy water (D₂O) as the deuterium source. thieme-connect.com For example, deuterated hydroquinone has been used in studies involving palladium-catalyzed reactions. chinesechemsoc.org Furthermore, hydroquinone/benzoquinone systems have been used to catalyze Knoevenagel condensations, and this has been extended to the synthesis of deuterium-labeled compounds by performing the reaction in D₂O. researchgate.netrsc.org

The general chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 2,3,5,6-tetradeuteriocyclohexa-2,5-diene-1,4-dione
Synonyms 1,4-Benzoquinone-d4; 1,4-Cyclohexadienedione-d4; Quinone-d4; p-Quinone-d4
Molecular Formula C₆D₄O₂
Molecular Weight 112.12 g/mol
Appearance Yellow Solid
Melting Point 113-115 °C
Solubility Slightly soluble in DMSO and Methanol (B129727)
CAS Number 2237-14-1
Data sourced from multiple references. lgcstandards.com

Isotopic Purity Determination and Quality Assurance

The determination of isotopic purity is a critical aspect of quality assurance for deuterated compounds like p-Benzoquinone-d4. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.

Deuterium (B1214612) NMR (²H NMR) is particularly useful for verifying the effectiveness of deuteration. wikipedia.org A deuterated compound will exhibit a strong signal in ²H NMR, while the corresponding proton signals will be absent or significantly reduced in proton NMR (¹H NMR). wikipedia.org For highly deuterated compounds, where the deuterium enrichment is greater than 98 atom%, conventional ¹H NMR has limitations due to the low intensity of residual proton signals. sigmaaldrich.com In such cases, ²H NMR becomes an appealing alternative for both structure verification and determining the level of deuterium enrichment. sigmaaldrich.com ²H NMR experiments can be performed on standard NMR spectrometers, often without the need for instrumental modifications. sigmaaldrich.com

Mass spectrometry (MS) is another key technique for assessing isotopic purity. It allows for the determination of the mass distribution of the compound, confirming the incorporation of deuterium atoms. lgcstandards.com For this compound, a mass shift of M+4 compared to the unlabeled compound is expected. scientificlabs.com Certificates of Analysis for commercially available this compound often report the isotopic purity as determined by MS, showing the relative intensities of d0, d1, d2, d3, and d4 species. lgcstandards.com For example, one batch of this compound showed a d4 intensity of 97.60%, indicating high isotopic purity. lgcstandards.com

The quality control of deuterated compounds also involves ensuring high chemical purity. Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of this compound, with some batches showing purities as high as 99.44%. lgcstandards.com

The following table summarizes the analytical data for a specific batch of this compound.

AnalysisSpecificationResult
Purity (HPLC) Report Result99.44% (at 245 nm)
Isotopic Purity >95%98.7%
Normalized Intensity (d4) 97.60%
NMR Conforms to StructureConforms
MS Conforms to StructureConforms
Data from a Certificate of Analysis. lgcstandards.com

Advancements in Electrosynthesis for Benzoquinone Derivatives

Vibrational Spectroscopy: Infrared and Raman Investigations

The vibrational characteristics of this compound (p-BQ-d4) have been extensively studied using infrared (IR) and Raman spectroscopy, providing fundamental insights into its molecular structure and bonding. These investigations span the solid-state, solution, and vapor phases, revealing the influence of intermolecular interactions and isotopic substitution on the molecule's vibrational modes.

Analysis of Solid-State, Solution, and Vapor Phase Spectra

The vibrational spectra of p-benzoquinone and its deuterated analog, p-BQ-d4, have been recorded and analyzed across different physical states. umich.eduumich.edu Comparisons between the solid-state, solution, and vapor phase spectra highlight the effects of the molecular environment on vibrational frequencies. umich.eduumich.edunih.gov In the solid state, the crystal structure of p-benzoquinone belongs to the space group C2h (P21/a) with two molecules per unit cell, each situated at a site of Ci symmetry. umich.edu This crystal environment can lead to site group splitting (from the molecule's D2h point group to the Ci site symmetry) and factor group splitting, which can alter the observed spectra compared to the isolated molecule in the vapor phase. umich.edu

Unexpectedly large frequency shifts for several infrared-active modes are observed when comparing the solid-state phosphorescence spectra to solution and vapor phase infrared data. umich.edu For instance, the analysis of vapor phase phosphorescence spectra provides crucial data for understanding the ground state vibrational frequencies. ias.ac.in The solid-state infrared and Raman spectra of p-BQ-d4 have been reported and compared with previous solution and vapor phase studies, contributing to a more complete understanding of its vibrational behavior. umich.eduumich.edu

A detailed comparison of fundamental vibrational frequencies for p-BQ-d4 in different phases is presented below.

SymmetryModeVapor Phase (cm⁻¹)Solution (cm⁻¹)Solid State (cm⁻¹)
b1uν16 (ring bending)635-674
agν2 (C=O stretch)--1628 (from phosphorescence)
agν3 (C=C stretch)--1600 (from phosphorescence)
b2uν13 (C=C stretch)--1633 (from phosphorescence)

Deuteration Effects on Vibrational Assignments and Modes

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, serves as a powerful tool in vibrational spectroscopy for assigning vibrational modes. libretexts.org The increased mass of deuterium leads to predictable shifts in the vibrational frequencies of modes involving the substituted atoms, aiding in their identification. libretexts.orgnih.gov In p-BQ-d4, deuteration significantly affects the frequencies of vibrations involving C-D bonds and also influences skeletal modes. umich.edu

The effect of deuteration is particularly evident in the C-H (or C-D) bending and stretching vibrations. For example, the b1u ring bending mode (ν16) shows a significant shift from 728 cm⁻¹ in p-benzoquinone-h4 to 635 cm⁻¹ in p-BQ-d4 in the solution infrared spectrum. umich.edu This isotopic shift confirms the assignment of this mode. Similarly, the C=O and C=C stretching vibrations are also influenced by deuteration, although to a lesser extent, which helps in disentangling these strongly coupled modes. umich.edu Analysis of the phosphorescence spectrum of quinone-d4 reveals fundamental frequencies for the C=O stretching (ν2 at 1628 cm⁻¹) and C=C stretching (ν3 at 1600 cm⁻¹) modes. umich.edu

The table below illustrates the isotopic shifts for selected vibrational modes upon deuteration from p-benzoquinone-h4 to this compound.

Vibrational Modep-Benzoquinone-h4 Frequency (cm⁻¹)This compound Frequency (cm⁻¹)Isotopic Shift (cm⁻¹)
ν16 (b1u, ring bending)745 (crystal)674 (crystal)71
Antisymmetric C=O stretch1648 (vapor)1646 (vapor, avg)2
Symmetric C=O stretch (in phosphorescence)167616688

Normal Coordinate Analysis and Force Field Refinements

Normal coordinate analysis (NCA) is a computational method used to calculate the vibrational frequencies and normal modes of a molecule. aip.org It involves the use of a force field, which is a set of force constants that describe the potential energy of the molecule as a function of its atomic coordinates. royalsocietypublishing.org For p-benzoquinone and its isotopic derivatives, including p-BQ-d4, NCA has been instrumental in providing a theoretical basis for vibrational assignments and for refining the force fields. umich.eduaip.org

Early studies by Anno and Sadô provided foundational force constants for the out-of-plane vibrations. aip.org Subsequent work has involved refining these force fields by fitting calculated frequencies to experimental data from various isotopic species. aip.org Two main sets of force constants have been explored for the planar vibrations. One set was derived from force constants of related molecules like benzene (B151609) and ethylene, while another incorporated quantum chemical calculations to determine the diagonal and off-diagonal constants for the C-C and C-O stretching vibrations. aip.org These analyses have been crucial for understanding the coupling between different vibrational motions, such as the strong mixing between the symmetric C=O and C=C stretching modes. umich.edu

Vibronic Activity and Phosphorescence Spectrum Correlations

Vibronic coupling refers to the interaction between electronic and vibrational motions in a molecule. In the phosphorescence spectra of p-BQ-d4, certain vibrational modes are observed to be "vibronically active," meaning they are involved in inducing the electronic transition. umich.eduumich.edu The analysis of this vibronic activity provides a powerful method for identifying and assigning vibrational modes, including those that are inactive in conventional infrared and Raman spectroscopy. umich.edu

For p-benzoquinone, which has D2h symmetry, the a_u fundamentals are infrared and Raman inactive. umich.edu However, their frequencies can be determined from the analysis of vibronic bands in the vapor phase resonance fluorescence and phosphorescence spectra. umich.edu For instance, the phosphorescence spectrum of p-BQ-d4 is dominated by vibronic bands involving single quanta of the antisymmetric carbonyl stretching vibration, with strong progressions built upon these origins involving multiple quanta of the totally symmetric carbonyl stretching vibration. umich.edu This observation aids in the unambiguous identification of both the symmetric and antisymmetric C=O stretching modes. umich.edu The high-resolution vapor phase phosphorescence spectrum of p-BQ-d4 shows a strong band involving a ground state vibrational frequency of 1668 cm⁻¹. ias.ac.in

Electronic Spectroscopy: Excited and Ionized States

The electronic structure of p-BQ-d4 gives rise to a series of excited states that have been characterized through various spectroscopic techniques. Understanding these states is crucial for elucidating the molecule's photochemistry and photophysics.

Characterization of Singlet and Triplet Electronic Excited States

The electronic spectrum of p-benzoquinone is characterized by transitions from the ground state (¹A_g) to various singlet and triplet excited states. researchgate.netuv.es The lowest energy electronic transitions involve the promotion of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital (n→π* transitions). ias.ac.in This results in two low-lying singlet states, ¹B₁g and ¹A_u, and two corresponding triplet states, ³B₁g and ³A_u. ias.ac.inaip.org

Time-resolved emission studies following tunable dye laser excitation of p-BQ-d4 in the gas phase have provided detailed information about the dynamics of these excited states. aip.org Excitation into the ¹B₁g state leads to strong coupling with vibronic levels of lower-lying electronic states. aip.org The phosphorescence from the ³A_u state of p-BQ-d4 has a lifetime of 37.6 microseconds. aip.org The origin of the ³A_u → ¹A_g phosphorescence in the vapor phase is located at 18682.8 cm⁻¹. ias.ac.in

Theoretical calculations using methods like CASSCF and CASPT2 have been employed to calculate the vertical and adiabatic excitation energies for the singlet and triplet states of p-benzoquinone, providing a robust framework for interpreting the experimental spectra. researchgate.netuv.es These studies predict that the ¹A_u and ³A_u states are the lowest excited states in their respective multiplicities. researchgate.net Spectroscopic experiments on p-BQ-d4 in mixed crystals have also been crucial in characterizing the lowest nπ* triplet state, confirming its ³B₁g symmetry. capes.gov.br

Excited StateEnergy (cm⁻¹)Experimental MethodPhase
³A_u (origin)18682.8Vapor Phase PhosphorescenceVapor
³B₁g (unobserved origin)18609 ± 1Phosphorescence in p-BQ-d4 hostSolid
¹B₁g~20060Optical AbsorptionSolid

Valence and Rydberg State Contributions to Electronic Transitions

The electronic spectrum of p-benzoquinone is characterized by contributions from both valence and Rydberg transitions. researchgate.netau.dk The lower-energy portion of the spectrum is dominated by two spin-allowed n → π* transitions, which are formally forbidden by symmetry. researchgate.net These transitions lead to the ¹B₁g and ¹Aᵤ excited states. researchgate.netresearchgate.net Higher in energy, more intense bands are observed which are attributed to π → π* transitions. au.dk

Calculations using methods such as CASSCF and LS–CASPT2 have been employed to determine the vertical excitation energies for these states. researchgate.net For p-benzoquinone, the ¹¹Aᵤ and ¹³Aᵤ states are predicted to be the lowest excited states in their respective singlet and triplet manifolds. researchgate.netresearchgate.net The substitution of hydrogen with deuterium in this compound does not fundamentally alter the nature of these electronic states but does influence the vibronic coupling and the dynamics of excited state relaxation pathways. While the dominant absorption features arise from analogous transitions in both isotopologues, the subtle effects of deuteration are most apparent in high-resolution spectra and time-resolved studies. au.dkaip.org

Table 1: Key Electronic States and Transitions in p-Benzoquinone

State Transition Type Manifold
¹B₁g n → π* Singlet
¹Aᵤ n → π* Singlet
³Aᵤ n → π* Triplet
¹B₃g Valence Singlet
¹B₁u Valence Singlet

Time-Resolved Emission Spectroscopy of Excited State Dynamics

Time-resolved emission studies on low-pressure this compound vapor provide critical insights into its excited-state dynamics. aip.orgcolumbia.edu When specific vibronic levels of the ¹B₁g and ³Aᵤ states are excited using a tunable dye laser, collision-free emission is observed. aip.orgdntb.gov.ua Research has shown that the initially excited ¹B₁g levels undergo a process of intermediate strong coupling with the vibronic levels of lower-lying electronic states. aip.org

This coupling results in the formation of hybrid states that possess remarkably long emissive lifetimes, measured to be in the range of 7–15 microseconds under collision-free conditions. aip.org These long-lived states are efficiently relaxed by collisions at rates approaching gas kinetic speeds. aip.org This collisional relaxation leads, at least in part, to the population of the vibrationally equilibrated ³Aᵤ state. aip.org Comparative studies between p-benzoquinone-h4 and this compound reveal that the triplet state lifetimes are very similar for both isotopologues. cdnsciencepub.com

Electron Attachment and Transmission Spectroscopy (ETS)

Electron Transmission Spectroscopy (ETS) is a key technique used to investigate the formation of temporary negative ions, or resonances, in gas-phase molecules. unl.edu In this method, an electron beam is passed through the target gas, and the transmitted current is measured as a function of electron energy. unl.edu Dips in the transmitted current indicate energies at which electrons are temporarily captured by the molecule to form anion states. unl.edu

Studies on p-benzoquinone have identified several anion resonance states in the 0-6 eV energy range. unl.eduunl.pt ETS measurements by Modelli and Burrow located two primary shape resonances. unl.eduunl.pt Other studies using different electron scattering techniques have reported additional resonances. unl.pt These resonances correspond to the addition of an electron to the unoccupied molecular orbitals of the neutral molecule. unl.edu While specific ETS data for the d4 isotopologue is not extensively detailed, the electronic nature of these resonances is expected to be very similar to the hydrogenated form, with minor shifts in energy due to changes in vibrational frequencies and zero-point energy.

Table 2: Experimentally Observed Anion Resonance Energies for p-Benzoquinone

Study Reference Method Reported Resonance Energies (eV)
Cooper et al. unl.pt Electron Scattering < 2 eV (three resonances), 4.35 eV
Allan unl.eduunl.pt EELS < 2.2 eV (three resonances)
Modelli and Burrow unl.eduunl.pt ETS ~0.6 eV, ~1.4 eV

Photoelectron and Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) and Photoelectron Spectroscopy (PES) are powerful techniques for probing the electronic structure of molecules. researchgate.netnih.gov EELS involves analyzing the energy lost by inelastically scattered electrons to reveal electronic and vibrational excitations. wikipedia.orgarxiv.org PES measures the kinetic energy of electrons ejected from a molecule by photoionization to determine orbital energies. nih.gov

In studies of p-benzoquinone, EELS has been used to investigate both vibrational and electronic excitations induced by electron impact. unl.edu This provides complementary information to ETS about the anion states. unl.edu More advanced techniques like anion frequency-resolved photoelectron imaging have been applied to the p-benzoquinone anion. nih.gov This method maps the excited state dynamics following resonant electron attachment, revealing clear fingerprints of how these states are coupled and providing a route to the formation of the ground state radical anion, even when the excited states are formally unbound with respect to electron loss. nih.gov Time-resolved photoelectron spectroscopy on the p-benzoquinone radical anion has shown that excited states decay on a sub-40 femtosecond timescale. nih.gov

Resonance Phenomena in Electron Attachment Studies

The resonant attachment of an electron to p-benzoquinone is a fundamental process that has been studied extensively. researchgate.netnih.gov When a free electron attaches to the molecule, it can form a temporary negative ion, or resonance. nih.gov These resonances can be classified as either shape resonances, where the electron is trapped by the shape of the molecular potential, or core-excited resonances, where electron attachment is accompanied by electronic excitation of the target molecule. researchgate.netunl.pt

Studies on the p-benzoquinone anion have revealed a complex interplay between electron detachment and electronic relaxation channels. nih.gov Excitation of the radical anion to states that lie above the electron detachment threshold does not necessarily lead to immediate electron loss. nih.gov Instead, these excited states can decay through a series of conical intersections with lower-lying states on an ultrafast timescale (sub-40 fs). researchgate.netnih.gov This rapid internal conversion process ultimately populates the ground anionic state, effectively trapping the electron and preventing autodetachment. nih.gov This mechanism provides a clear rationale for the ability of p-benzoquinone to efficiently capture and retain an electron, a key aspect of its role as an electron acceptor in many chemical and biological systems. nih.govnih.gov

Magnetic Resonance Spectroscopy: NMR and EPR Applications

Nuclear Magnetic Resonance (NMR) for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining structural and mechanistic information in chemical reactions. acs.orgnih.gov For isotopically labeled compounds like this compound, NMR can be particularly insightful.

In one study, this compound was specifically synthesized to investigate the mechanism of oxetan formation in the photocycloaddition reaction with alkenes. cdnsciencepub.com The deuterated quinone was prepared by the oxidation of hydroquinone-d6, which was obtained through isotopic exchange with D₂SO₄. cdnsciencepub.com During the photolysis of this compound with certain alkenes like cyclooctene, Chemically Induced Dynamic Nuclear Polarization (CIDNP) was observed. cdnsciencepub.com Specifically, the resonance for the remaining protons on the this compound ring was seen in emission in the ¹H NMR spectrum. cdnsciencepub.com The observation of the CIDNP phenomenon provides definitive evidence for the presence of radical pair or biradical intermediates in the reaction pathway, implicating a triplet state mechanism for the cycloaddition. cdnsciencepub.com

Solution-State NMR Analysis of this compound

Electron Paramagnetic Resonance (EPR) and Chemically Induced Dynamic Nuclear Polarization (CIDEP) of Radical Intermediates

The study of radical intermediates is essential for understanding many chemical reactions, particularly photochemical processes. Electron Paramagnetic Resonance (EPR) directly detects species with unpaired electrons, while Chemically Induced Dynamic Nuclear Polarization (CIDEP) observes the effects of these radical interactions on NMR spectra. rsc.orgscience.gov

In the photoreduction of p-benzoquinone, the molecule can accept an electron to form the p-benzosemiquinone radical anion. rsc.org The EPR spectrum of this radical provides detailed information about its electronic structure. The unpaired electron interacts with nearby magnetic nuclei, leading to hyperfine splitting. For the p-benzosemiquinone-d4 radical, the unpaired electron couples to the four equivalent deuterium nuclei (I=1), which is predicted to produce a nine-line spectrum with a specific intensity pattern. This contrasts with the five-line spectrum from the four equivalent protons (I=1/2) in the p-benzosemiquinone-h4 radical. The hyperfine coupling constants are directly related to the spin density distribution across the molecule. nih.govuky.edu

CIDEP arises from the same radical-pair mechanism that can be involved in photo-PHIP. spindynamics.org When this compound participates in a photochemical reaction, it can form a spin-correlated radical pair. rsc.org The interplay between singlet-triplet mixing in this radical pair, influenced by hyperfine interactions, leads to non-Boltzmann population of the nuclear spin levels of the reaction products. spindynamics.org This results in the observation of strongly enhanced absorptive or emissive signals in the NMR spectrum, providing mechanistic proof for the involvement of radical intermediates.

Table 3: EPR Spectral Characteristics of p-Benzosemiquinone Radicals. This table is interactive. You can sort and filter the data.

Computational and Theoretical Chemistry of P Benzoquinone D4

Quantum Chemical Modeling of Electronic Structure

The electronic structure of p-benzoquinone and its deuterated analogue has been extensively investigated using a variety of sophisticated quantum chemical methods. These computational approaches provide profound insights into the nature of its molecular orbitals, electronic transitions, and electron distribution.

Ab Initio Methodologies

A range of high-level ab initio methods have been employed to model the electronic states of p-benzoquinone, offering a detailed and accurate picture of its complex electronic landscape. molcas.org These methods, which are derived from first principles without empirical parameters, are essential for benchmarking and obtaining reliable theoretical data.

Methods such as Complete Active Space Second-Order Perturbation Theory (CASPT2), Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI), Coupled Cluster (CC) theory, and Algebraic Diagrammatic Construction (ADC) have been pivotal in characterizing the excited electronic states of p-benzoquinone. molcas.orgresearchgate.netdiva-portal.orghhu.deuni-duesseldorf.de For instance, CASPT2 has been used to calculate the vertical excitation energies for both valence and Rydberg states, considering both singlet and triplet manifolds. researchgate.net Studies have shown that methods like CASPT2 and various levels of Coupled Cluster theory (up to CC3) provide robust descriptions of the electronic transitions. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) has also been widely applied, often showing good agreement with these more computationally intensive ab initio methods for certain types of excitations. researchgate.netdiva-portal.org

The table below presents a selection of vertical excitation energies for p-benzoquinone calculated using different ab initio and TD-DFT methods, illustrating the comparative performance of these approaches.

State (Symmetry)Main TransitionCASPT2 (eV)SAC-CI (eV)TD-DFT (PBE0/6-311+G(2d,2p)) (eV)
1 ¹B₁gn → π2.252.382.36
1 ¹Aᵤπ → π2.823.503.05
1 ¹B₂ᵤπ → π*3.563.744.11

Table 1: Comparison of calculated vertical excitation energies for p-benzoquinone using various quantum chemical methods. Data sourced from a study by Theor Chem Acc (2007). researchgate.net

Density Functional Theory (DFT) Applications for Geometry Optimization and Spectral Prediction

Density Functional Theory (DFT) has proven to be a versatile and computationally efficient tool for investigating the properties of p-benzoquinone-d4. scielo.brnih.govnus.edu.sg It is frequently used for geometry optimization of the ground and excited states, as well as for predicting vibrational and electronic spectra. scielo.brnus.edu.sgacs.orgmdpi.com

For instance, the B3LYP hybrid functional combined with basis sets like 6-31G* or 6-311++G** has been successfully used to optimize the geometries of p-benzoquinone and its derivatives. scielo.brresearchgate.net The calculated geometries from DFT methods generally show good agreement with experimental data obtained from X-ray and electron diffraction studies. scielo.br Time-dependent DFT (TD-DFT) is a popular extension of DFT for calculating electronic excitation energies and predicting UV-Vis spectra. researchgate.netacs.orgacs.orgmpg.de Studies have shown that TD-DFT calculations, when paired with an appropriate functional, can provide reliable predictions of the absorption bands of p-benzoquinone. researchgate.netresearchgate.net

The frequencies of this compound have been observed to exhibit a small blue shift relative to the non-deuterated form. researchgate.net These spectral shifts can be analyzed with the aid of calculations of the totally symmetric ground state vibrations. researchgate.net

Electron Scattering Calculations for Anion Formation

The formation of negative ions (anions) of p-benzoquinone through electron attachment is a process of significant interest, particularly in the context of its role as an electron acceptor in various chemical and biological systems. researchgate.net Computational studies involving electron scattering calculations have been instrumental in understanding the mechanisms of anion formation and characterizing the resulting transient negative ions (TNIs). researchgate.netnih.govcapes.gov.brunl.ptopen.ac.uk

These calculations help to identify the energies at which electron attachment occurs, corresponding to the formation of resonance states. researchgate.netcapes.gov.br Theoretical models, including quantum chemical approaches and specific electron scattering calculations, have been used to study the lifetimes and decay channels of these resonances. researchgate.net For p-benzoquinone, both experimental and theoretical studies have extensively investigated the formation of resonances upon electron attachment. researchgate.net

Simulations of Excited State Dynamics and Reaction Pathways

Understanding the behavior of this compound in its electronically excited states is crucial for elucidating its photochemical and photophysical properties. Computational simulations of excited-state dynamics provide a molecular-level view of the processes that occur after the absorption of light. nih.govchemrxiv.orgrsc.org

These simulations can trace the evolution of the molecule on the excited-state potential energy surface, identifying key reaction pathways, and relaxation mechanisms. scielo.brnih.govamazonaws.comnumberanalytics.com For instance, time-resolved EPR studies on deuterated p-benzoquinone have been complemented by theoretical analyses to understand the electron spin polarization pathways. nih.gov These studies have identified that the polarization patterns can be attributed to a combination of the triplet mechanism and the radical pair mechanism. nih.gov Computational studies, often employing DFT and time-dependent DFT, are also used to explore the potential energy surfaces of photoreactions, such as cycloadditions, and to rationalize the observed regioselectivity. scielo.br

Computational Analysis of Thermodynamic and Kinetic Parameters

Computational chemistry offers powerful methods for predicting the thermodynamic and kinetic parameters that govern the reactivity and stability of this compound.

Prediction of Vertical Excitation and Ionization Energies

The accurate prediction of vertical excitation and ionization energies is a key application of computational quantum chemistry. nih.govnus.edu.sgnih.gov Vertical excitation energies correspond to the energy difference between the ground and excited electronic states at the ground-state geometry, a quantity directly comparable to the maximum absorption wavelength in an electronic spectrum. diva-portal.orgarxiv.orgstackexchange.com As mentioned in section 4.1.1, methods like CASPT2, SAC-CI, and TD-DFT have been extensively used for this purpose. researchgate.netresearchgate.netgithub.io

Similarly, the prediction of ionization energies, the energy required to remove an electron from the molecule, is another important computational task. Green's function methods and various DFT-based approaches have been utilized to calculate the vertical ionization energies of p-benzoquinone and its derivatives. scielo.br The table below summarizes some calculated vertical excitation energies for the p-benzoquinone anion radical.

Excited StateMain TransitionTD-DFT/6-31+G(d,p) (eV)CASPT2 (eV)SAC-CI (eV)
D₂ (¹B₃ᵤ)n → π2.352.252.38
D₄ (¹Aᵤ)π → π3.102.823.50
D₆ (²B₂ᵤ)π → π*4.183.563.74

Table 2: Calculated vertical excitation energies (in eV) of the p-benzoquinone anion radical in the gas phase. Data sourced from a study by Theor Chem Acc (2007). researchgate.net

Calculation of Electron Affinities and Redox Potentials

The computational and theoretical examination of this compound's electronic properties, specifically its electron affinity and redox potentials, is a specialized area of study. Direct computational data for the deuterated species, this compound, is not extensively available in public literature. However, a wealth of theoretical research on the parent compound, p-benzoquinone, provides a strong foundation for understanding the electronic characteristics of its deuterated analogue. The insights gained from p-benzoquinone are largely transferable to this compound, with the primary differences arising from the subtle isotopic effects on molecular vibrations and zero-point energies.

Theoretical models, particularly Density Functional Theory (DFT), have been instrumental in calculating the electron affinities and redox potentials of quinone systems. nih.govmdpi.com Various functionals, such as B3LYP, M06-2X, and PBE0, are frequently employed to predict these properties with a reasonable degree of accuracy when compared to experimental values. umich.edu

Research Findings on p-Benzoquinone

Computational studies on p-benzoquinone have explored its redox behavior in depth. The one-electron and two-electron reduction potentials are key parameters in understanding its function in electron transfer processes. For instance, DFT calculations have been used to probe the 1 e⁻ and 2 e⁻/2 H⁺ reduction potentials, revealing non-linear correlations between them across a range of substituted quinones. harvard.edunih.gov These studies highlight the sensitivity of redox potentials to substituent effects, which can be extrapolated to understand the more subtle influence of isotopic substitution.

The electron affinity (EA) of p-benzoquinone has been a subject of both experimental and theoretical investigation. Photoelectron spectroscopy of the p-benzoquinone radical anion has determined the adiabatic electron affinity to be approximately 1.85 eV. nih.gov Theoretical calculations using various methods, including B3LYP, have aimed to reproduce this value. For example, a study comparing several quantum chemical models found that the B3LYP/6-311G(d,p) model provides a reliable quantitative trend for the adiabatic electron affinity of p-benzoquinone and its derivatives. aip.orgnih.gov

The effect of isotopic substitution, such as the replacement of hydrogen with deuterium (B1214612), on electron affinity is generally small. A study on the effect of carbon-13 substitution on the solution electron affinity of p-benzoquinone provides a precedent for investigating such isotopic influences. acs.org For this compound, the primary influence of deuteration on electron affinity and redox potential would be through changes in the vibrational zero-point energy (ZPE) of the neutral molecule and its corresponding anion. Early work by Anno in 1965, which included a normal coordinate analysis of p-benzoquinone and its isotopic derivatives like this compound, laid the groundwork for understanding these vibrational differences. aip.orgaip.org

Data Tables of Calculated Properties for p-Benzoquinone

The following tables present a selection of calculated electron affinities and redox potentials for the non-deuterated p-benzoquinone, which serve as a close approximation for this compound. It is important to note that these values are for the hydrogenated species and slight deviations are expected for the deuterated compound due to isotopic effects.

Calculated Adiabatic Electron Affinities (EAad) of p-Benzoquinone
Computational MethodBasis SetCalculated EAad (eV)Reference
B3LYP6-311G(d,p)1.847 (42.6 kcal/mol) aip.orgnih.gov
AM1-HE-1.90 (43.8 kcal/mol) aip.org
Experimental (PES)-1.85 nih.gov
Calculated and Experimental Redox Potentials of p-Benzoquinone
PotentialConditionsValue (V vs. SHE)MethodReference
E°(Q/Q•−)Aprotic (MeCN)-0.51 (Expt.)Cyclic Voltammetry harvard.edu
E°(Q/QH₂)Aqueous (pH 7)+0.29 (Expt.)Potentiometry researchgate.net
First one-electron reductionAcetonitrile (B52724)-0.35 (Calc. BHandHLYP)DFT umich.edu
Second one-electron reductionAcetonitrile-1.14 (Calc. BHandHLYP)DFT umich.edu

The theoretical examination of this compound's electronic properties relies heavily on the extensive computational work performed on its parent compound. The provided data for p-benzoquinone offers a robust baseline for understanding the electron affinity and redox behavior of the deuterated species, with the understanding that minor adjustments would arise from the isotopic substitution.

Chemical Reactivity and Mechanistic Understanding Via P Benzoquinone D4

Electron Transfer Chemistry

Electron transfer is a fundamental process in a vast array of chemical and biological systems. Quinones, due to their accessible redox states, are classic subjects for studying these phenomena. The introduction of deuterium (B1214612) into the p-benzoquinone structure allows for a more nuanced investigation of these electron transfer events.

Fundamental Mechanisms of Electron Transfer with Deuterated Quinones

The study of electron transfer reactions involving deuterated quinones provides deep insights into the reaction mechanisms. The substitution of hydrogen with deuterium can alter the vibrational frequencies of C-H bonds, which can, in turn, influence the rate of reactions where C-H bond cleavage or formation is part of the rate-determining step. This is known as the kinetic isotope effect (KIE).

In the context of electron transfer, if a proton transfer is coupled to the electron transfer event, a significant KIE may be observed. Theoretical studies using density functional theory (DFT) have been employed to investigate transfer-hydrogenation reactions, which can proceed through either a radical (hydrogen atom transfer) or an ionic (hydride transfer) pathway. acs.org The mechanism can be influenced by the solvent, with some reactions shifting from a radical to an ionic mechanism as the solvent polarity increases. acs.org

Experiments using deuterated compounds can help to distinguish between these pathways. For instance, the observation of a large KIE would suggest that hydrogen transfer is involved in the rate-limiting step. Conversely, the absence of a significant KIE might indicate a stepwise mechanism where electron transfer occurs first, followed by a separate proton transfer step. scispace.com

Formation and Stability of Semiquinone Radical Anions and Dianions

Resonance Raman (RR) and FTIR spectroscopy have been used to study the vibrational modes of the anion radical (BQ•-), semiquinone radical (BQH•), dianion (BQ2-), and protonated anion (BQH-) of p-benzoquinone and its d4 isotopomer. capes.gov.br These studies have shown that upon reduction, the C=O stretching frequency shifts significantly, indicating a change in the bond order. capes.gov.br Interestingly, it was observed that the oxygen atoms of the semiquinone radical anion and the dianion rapidly exchange with bulk water, a phenomenon that can be tracked using 18O labeling. capes.gov.br

The equilibrium constant for the comproportionation reaction, which describes the stability of the semiquinone radical anion, can be determined from electrochemical measurements. nih.gov Higher values of the equilibrium constant indicate a more stable radical anion. nih.gov The stability of the semiquinone radical is influenced by factors such as the presence of aromatic rings and steric shielding from substituents. nih.gov

Influence of Intermolecular Interactions on Electron Transfer Reduction

Intermolecular interactions, such as hydrogen bonding, can significantly influence the rate and thermodynamics of electron transfer to quinones. scispace.com The presence of hydrogen-bond donors can activate electron-deficient quinones towards reduction. scispace.com

Studies have shown that the electron transfer reduction of p-benzoquinone derivatives can be enhanced by the presence of molecules capable of forming regioselective hydrogen bonds with the resulting semiquinone radical anions. rsc.org For example, o-bis(phenylcarbamoylmethyl)benzene has been shown to significantly enhance the electron transfer from cobalt tetraphenylporphyrin (B126558) to p-benzoquinones, whereas its meta- and para-isomers have no effect. rsc.org This highlights the importance of the specific geometry of the intermolecular interaction.

The interaction between π-systems in dimers of aromatic molecules can also enhance their reducing character. aip.org Upon oxidation, the charge is distributed between the monomers, and if the monomers have different redox potentials, the properties of the resulting cationic system will be dominated by the monomer with the greater tendency to be oxidized. aip.org

Catalytic Applications and Co-catalysis

p-Benzoquinone and its derivatives are widely used as oxidants and co-catalysts in a variety of organic reactions, particularly in transition metal-catalyzed processes. atamanchemicals.comchemicalbook.comwikipedia.org The use of deuterated p-benzoquinone can provide mechanistic clarity in these complex catalytic cycles.

Role of Benzoquinones as Oxidants/Co-catalysts in Organic Synthesis

p-Benzoquinone is a versatile reagent in organic synthesis, where it can act as a hydrogen acceptor and oxidant. atamanchemicals.comchemicalbook.com It is commonly employed in palladium-catalyzed oxidative reactions, such as the Wacker-Tsuji oxidation, where it reoxidizes the palladium(0) catalyst back to its active palladium(II) state. chemicalbook.comwikipedia.org

In many palladium-catalyzed aerobic oxidation reactions, benzoquinone is used as an electron-transfer mediator. chinesechemsoc.orgnih.gov Often, a co-catalyst is required to facilitate the reoxidation of the resulting hydroquinone (B1673460) by molecular oxygen. nih.gov However, in some systems, benzoquinone itself can act as a direct redox mediator between the palladium(0) catalyst and oxygen. chinesechemsoc.org The efficiency of these catalytic systems can be improved by tuning the structure of the quinone co-catalyst. nih.gov For instance, the use of 2,5-di-tert-butyl-p-benzoquinone has been shown to enable the efficient use of molecular oxygen as the terminal oxidant in palladium-catalyzed oxidative C-H arylation reactions. nih.gov

The table below summarizes some of the applications of p-benzoquinone as an oxidant or co-catalyst in organic synthesis.

Reaction TypeRole of p-BenzoquinoneCatalyst SystemReference
DehydrogenationHydrogen acceptor- atamanchemicals.comchemicalbook.com
Wacker-Tsuji OxidationOxidantPalladium salt chemicalbook.comwikipedia.org
Aerobic Oxidative C-H ArylationCo-catalystPalladium/O₂ nih.gov
Aerobic Allenic C-H ArylationLigand and Electron-transfer mediatorHeterogeneous Palladium/Air chinesechemsoc.org
Allylic AcetoxylationCo-catalystPd(OAc)₂/DAF/O₂ nih.gov

Mechanistic Investigations of Palladium-Catalyzed Reactions Using Deuterated Substrates

The use of deuterated substrates, including p-benzoquinone-d4, is a powerful technique for elucidating the mechanisms of palladium-catalyzed reactions. acs.orgnih.govrsc.orgnih.gov By tracking the incorporation and distribution of deuterium in the products and intermediates, researchers can gain detailed information about bond-breaking and bond-forming steps.

For example, in the palladium-catalyzed cycloisomerization of enynes, NMR studies with deuterated substrates have revealed the crucial roles of water, the precatalyst, and the ligand in the reaction mechanism. acs.org Similarly, deuterium labeling experiments have been used to demonstrate the stereospecificity of palladium-catalyzed difunctionalization reactions of alkenes. nih.gov

In the study of palladium-catalyzed selective C-C bond cleavage reactions, deuterium incorporation studies using a deuterated substrate and a deuterated solvent helped to identify the proton sources for the olefinic position in the product. rsc.org Mechanistic studies of palladium-catalyzed C-H olefination reactions have also employed deuterated reagents to probe the reversibility of C-H activation. nih.gov

The following table presents examples of how deuterated substrates have been used to investigate the mechanisms of palladium-catalyzed reactions.

ReactionDeuterated Substrate/ReagentMechanistic InsightReference
Enyne Cycloisomerizationd4-bbedaUncovered the role of the ligand as a hydride source. acs.org
Alkene DifunctionalizationDeuterium labeled alkenesDemonstrated the stereospecificity of the reaction. nih.gov
C-C Bond CleavageDeuterated cyclopropanol, CD₃ODIdentified the proton sources for the olefinic position. rsc.org
C-H OlefinationDeuterated acetic acidProbed the reversibility of C-H activation. nih.gov

Organic Reaction Mechanisms and Pathways

The deuterated analogue, this compound, serves as an invaluable tool for investigating the intricate details of organic reaction mechanisms. By tracing the path of the deuterium labels, chemists can gain a deeper understanding of bond-forming and bond-breaking steps, intermediate species, and reaction kinetics.

Elucidation of Oxidation Mechanisms

The oxidation of hydroquinones to p-benzoquinones is a fundamental transformation that often proceeds through a semiquinone intermediate. researchgate.net The use of isotopic labeling, often in conjunction with spectroscopic techniques, helps to clarify the steps involved.

In the context of transition-metal-catalyzed reactions, p-benzoquinone's role as an oxidant can be complex and can significantly influence the reaction pathway. In the palladium-catalyzed alkoxycarbonylation of styrene, for example, p-benzoquinone was found to be a crucial factor in determining the reaction's outcome. ru.nl Its use as an oxidant leads to a gradual decrease in the pH of the reaction mixture. This change in acidity favors the "hydride cycle," a mechanistic pathway involving a palladium(II) hydride complex ([PdII]-H) as the key intermediate. ru.nl This pathway ultimately yields saturated ester products. The study demonstrated that the choice of oxidant, rather than just the catalyst, can act as a mechanistic switch, controlling the selectivity of the carbonylation reaction. ru.nl While effective in certain contexts like allylic oxidation, the use of p-benzoquinone under conditions involving palladium-hydride intermediates can lead to lower selectivity compared to other oxidants like copper(II) acetate. ru.nl

Aromatization Reactions and Mechanistic Probes

P-benzoquinone is frequently involved in aromatization reactions, typically by acting as a hydrogen acceptor (oxidant). A primary example is the dehydrogenation of hydroquinone and its derivatives to form the corresponding aromatic quinone. researchgate.net This transformation is a key step in both synthetic and biological processes.

Transfer hydrogenation reactions, which are critical in processes like coal liquefaction, often utilize quinones as the hydrogen acceptor to drive the aromatization of a donor molecule. acs.org Theoretical studies on the reaction between 1,4-dihydropyridine (B1200194) and p-benzoquinone have been conducted to understand the energetics and mechanism of such hydrogen transfers. acs.org The use of this compound in these types of studies allows for the precise tracking of hydrogen/deuterium atom transfer, providing definitive evidence for proposed mechanisms, whether they proceed via radical or ionic pathways.

Cycloaddition Reactions of Benzoquinones

Benzoquinones are versatile dienophiles and dipolarophiles in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. The deuterated form, this compound, has been specifically used to probe the mechanisms of these reactions.

One of the most common cycloaddition reactions involving p-benzoquinone is the Diels-Alder reaction. It reacts with various dienes to form complex polycyclic structures. For example, the cycloaddition of p-benzoquinone to the bay region of perylene (B46583) yields naphtho[ghi]perylene-1,4-dione. nih.gov Similarly, crowned p-benzoquinones undergo Diels-Alder reactions with cyclopentadiene (B3395910). rsc.org

Beyond the Diels-Alder reaction, benzoquinones participate in 1,3-dipolar cycloadditions. The reaction of 2,5-di-t-butyl-p-benzoquinone with substituted benzonitrile (B105546) N-oxides results in 1:2 cycloadducts with a bis(isoxazoline)-fused cyclohexanedione structure. oup.com

Isotopic labeling with this compound was instrumental in studying the photocycloaddition between p-benzoquinone and alkenes, which yields oxetanes. cdnsciencepub.com The use of the deuterated compound, prepared by the oxidation of hydroquinone-d6, helped to demonstrate the participation of a triplet excited state of the quinone in the reaction mechanism. cdnsciencepub.com

Table 1: Examples of Cycloaddition Reactions Involving p-Benzoquinone and its Derivatives

Reactant 1 Reactant 2 Reaction Type Product Type Citation
p-Benzoquinone Perylene Diels-Alder Naphtho[ghi]perylene-1,4-dione nih.gov
Crowned p-benzoquinone Cyclopentadiene Diels-Alder Crowned adduct rsc.org
2,5-Di-t-butyl-p-benzoquinone p-Chlorobenzonitrile N-oxide 1,3-Dipolar Cycloaddition Bis(isoxazoline)-fused cyclohexanedione oup.com
This compound Alkenes Photocycloaddition Oxetane cdnsciencepub.com

Photochemistry and Pulse Radiolysis Investigations

The photochemistry of p-benzoquinone is characterized by the involvement of its excited triplet state and the formation of radical intermediates. This compound has been used in these studies to analyze vibronic structures and reaction pathways. cdnsciencepub.comresearchgate.net The vapor phase fluorescence spectra of both p-benzoquinone-h4 and this compound have been reported to help assign the low-lying singlet states. researchgate.net

Pulse radiolysis and laser flash photolysis are powerful techniques used to study the transient species generated during photochemical reactions. Pulse radiolysis of aqueous solutions of hydroquinone generates the p-benzosemiquinone radical, a key intermediate in the oxidation to p-benzoquinone. researchgate.net Time-resolved resonance Raman spectroscopy of this radical has allowed for the assignment of its characteristic vibrational modes. researchgate.net

Table 2: Spectroscopic Data for the p-Benzosemiquinone Radical

Vibrational Mode Wavenumber (cm⁻¹) Description Citation
ν₇ₐ 1511 CO stretching researchgate.net
ν₈ₐ 1613 Ring stretching researchgate.net
ν₉ₐ 1162 CH bending researchgate.net

Laser flash photolysis studies have explored the photochemical reaction between p-benzoquinone and the superoxide (B77818) anion radical (O₂•⁻). nih.gov The superoxide radical, generated from the photolysis of riboflavin, reduces p-benzoquinone to its anion radical (BQ•⁻). This reaction proceeds with a very high rate constant, and the main final product is hydroquinone. nih.gov

Table 3: Kinetic Data for the Reaction of p-Benzoquinone with Superoxide Radical Anion

Reaction Rate Constant (k) Technique Citation
p-BQ + O₂•⁻ → BQ•⁻ + O₂ 1.1 × 10⁹ L mol⁻¹ s⁻¹ Laser Flash Photolysis nih.gov

Investigations using pulse radiolysis on benzoquinone derivatives have also been used to determine redox properties, such as one-electron reduction potentials, and to characterize the absorption spectra of the neutral and anionic semiquinone radicals. cdnsciencepub.com These fundamental studies are crucial for understanding the role of quinones as electron transfer agents in chemical and biological systems. cdnsciencepub.com

Advanced Applications of Isotopic Labeling with P Benzoquinone D4

Mechanism Elucidation in Complex Chemical Systems

The presence of deuterium (B1214612) atoms in the p-benzoquinone-d4 scaffold serves as a silent label, allowing researchers to track the molecule's fate and role in intricate reaction pathways without perturbing the system's fundamental chemistry.

Isotopic labeling is a definitive method for tracing the movement of atoms and fragments during a chemical reaction. By using this compound, scientists can distinguish the quinone's core structure from other hydrogen-containing species in a reaction mixture. This is particularly useful in identifying the origin of atoms in reaction products and elucidating complex rearrangements.

For instance, in studies of degradation pathways, such as the ozonation of pollutants, isotopically labeled compounds can confirm the formation of specific intermediates. During the ozonation of certain azo dyes, p-benzoquinone has been identified as a reaction intermediate. researchgate.net If this compound were used as a starting material or a spike-in standard in related systems, its deuterated signature would allow for unambiguous tracking through the reaction cascade, confirming its role and mapping its subsequent transformations into smaller molecules like maleic or oxalic acid. researchgate.net Similarly, in complex organic syntheses involving multiple steps, such as the semipinacol rearrangement, a deuterated marker could verify the migration of specific molecular fragments. bham.ac.uk The label's unique mass signature in techniques like mass spectrometry makes it possible to follow the quinone moiety through various intermediate stages, providing direct evidence for proposed mechanistic steps.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rate of a process using p-benzoquinone versus this compound, researchers can determine if the cleavage of a carbon-hydrogen bond on the quinone ring is part of the rate-determining step (RDS) of the reaction.

A KIE value (kH/kD) significantly greater than 1 indicates that the C-H bond is being broken in the slowest step of the reaction. Conversely, a KIE value close to 1 implies that the C-H bond is not broken during the RDS. uni-muenchen.de This principle has been applied to various reactions involving quinones.

Reduction Reactions : In studies of the reduction of p-benzoquinone derivatives by an acid-stable NADH analogue, the primary deuterium KIE was used to probe the mechanism. The results suggested a mechanism involving a hydrogen-atom transfer from the NADH analogue to the quinone derivative following an initial acid-catalyzed electron transfer. rsc.org

Substitution Reactions : In the reaction of 2,5-dichloro-p-benzoquinone with morpholine, the absence of a kinetic isotope effect (kH/kD = 1.0) when using N-deuterated-morpholine demonstrated that proton transfer is not involved in the rate-determining step. uni-muenchen.de

Trifluoromethylation : Kinetic isotope effect measurements in the C-H trifluoromethylation of quinones have shown that the cleavage of the C-H bond is not the rate-determining step of the reaction. lookchem.com

Table 1: Examples of Kinetic Isotope Effect (KIE) Studies on Benzoquinone Systems


Reaction TypeReactantsObserved KIE (kH/kD)Mechanistic ImplicationReference
Reductionp-Benzoquinone derivatives + AcrH₂Dependent on acid concentrationHydrogen-atom transfer occurs after the rate-determining electron transfer. uni-muenchen.de
Substitution2,5-dichloro-p-benzoquinone + N-deuterated-morpholine1.0Proton transfer is not involved in the rate-determining step. nih.gov
C-H TrifluoromethylationQuinones + Trifluoromethylating agentNot specified; noted as not impacting RDSCleavage of the C-H bond is not the rate-determining step. researchgate.net

Tracing Elemental Rearrangements and Intermediate Species

Enhancement of Spectroscopic Characterization

The mass difference between hydrogen and deuterium leads to predictable shifts in spectroscopic signals, which can be exploited to assign spectral features and validate complex structural interpretations.

In vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy, the frequency of a molecular vibration is dependent on the masses of the atoms involved. The C-D bond is stronger and has a different reduced mass than the C-H bond, causing C-D stretching and bending vibrations to occur at significantly lower frequencies (wavenumbers) than their C-H counterparts.

By comparing the vibrational spectrum of p-benzoquinone with that of this compound, spectroscopists can confidently assign which peaks correspond to vibrations involving the ring protons. The peaks that shift to lower frequencies in the this compound spectrum are unequivocally linked to the hydrogen atoms on the ring, while the peaks that remain unchanged are associated with the carbon-carbon and carbon-oxygen framework of the molecule. This comparative analysis removes ambiguity in spectral assignments, providing a more accurate picture of the molecule's vibrational dynamics.

While isotopic substitution has a less pronounced effect on electronic transitions (UV-Vis spectroscopy) compared to vibrational transitions, subtle shifts can still be observed and utilized. In high-resolution spectroscopy, these shifts can help refine the understanding of a molecule's excited state geometry and vibrational fine structure.

More significantly, in complex structure elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is invaluable. For example, in the characterization of complex natural products containing benzoquinone motifs, such as certain proanthocyanidins (B150500), the precise assignment of carbon signals (¹³C NMR) can be challenging. nih.gov The ¹³C NMR chemical shifts of the carbon atoms in the p-benzoquinone ring are influenced by their attached atoms. In a deuterated analogue like this compound, the carbon atoms bonded to deuterium will exhibit a different splitting pattern (due to C-D coupling) and slightly different chemical shifts compared to the non-deuterated compound. This allows for unambiguous assignment of the quinone ring carbons, which was critical in confirming the structure of novel benzoquinonoid proanthocyanidins. nih.gov

Facilitation of Vibrational Mode Assignment through Isotope Shifts

Analytical Methodology Development and Validation

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (e.g., GC-MS, LC-MS), isotopically labeled compounds are the gold standard for use as internal standards. researchgate.net this compound is ideally suited for this role in methods designed to detect and quantify p-benzoquinone or related compounds in complex mixtures. gxu.edu.cn

An internal standard is a known amount of a compound added to a sample at the beginning of the analytical process. It is used to correct for the loss of analyte during sample preparation and injection. An ideal internal standard behaves almost identically to the analyte of interest throughout the entire procedure. This compound is nearly perfect for quantifying p-benzoquinone because:

Similar Chemical and Physical Properties : It has virtually the same polarity, volatility, and reactivity as p-benzoquinone, ensuring it behaves identically during extraction, derivatization, and chromatography. gxu.edu.cn

Mass Distinction : It is easily distinguished from the non-labeled analyte by a mass spectrometer due to its higher mass (a difference of 4 Da). This allows for separate and simultaneous quantification of both the analyte and the internal standard.

This approach, known as isotope dilution mass spectrometry, is highly accurate and precise. It is used to develop and validate robust analytical methods for quantifying trace levels of quinones in various complex matrices, from environmental samples to biological fluids. researchgate.netgxu.edu.cnijprajournal.com A study on the rapid analysis of quinones successfully used this compound as an internal standard for determining quinone levels in PM2.5 particles, urine, and serum, demonstrating its effectiveness in complex sample analysis. gxu.edu.cn

Table 2: Application of this compound in Analytical Method Validation


Analytical TechniqueRole of this compoundMatrixAnalytes QuantifiedReference
Wooden-tip Electrospray Ionization Mass Spectrometry (ESI-MS)Internal StandardPM2.5, Urine, Serum1,4-benzoquinone (B44022), methyl-p-benzoquinone, 1,4-naphthoquinone, 1,4-anthraquinone
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)Analogous Internal Standard (d4-p-DCB)Honey1,4-dichlorobenzene (p-DCB) lookchem.com

Utility as Internal Standards in Quantitative Mass Spectrometry (MS)

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving the most accurate and precise results. This compound, with its four deuterium atoms, provides a mass shift of +4 compared to the natural p-benzoquinone. This mass difference is easily distinguishable by a mass spectrometer, yet the deuterated form is chemically and physically almost identical to the non-deuterated analyte. lumiprobe.com This similarity ensures that it behaves nearly identically during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or matrix effects.

The distinct mass-to-charge ratio (m/z) of this compound allows it to be added to a sample at a known concentration at the beginning of the analytical workflow. Any variations in the final measured intensity of the internal standard can be used to normalize the signal of the target analyte, p-benzoquinone, thereby correcting for procedural inconsistencies. This is particularly crucial in complex matrices such as biological fluids or environmental samples, where interfering substances can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. gxu.edu.cn

A study on the rapid analysis of quinones in complex matrices utilized this compound as an internal standard for the quantification of 1,4-benzoquinone (BQ) and methyl-p-benzoquinone (MBQ) using wooden-tip electrospray ionization mass spectrometry. gxu.edu.cn The use of the deuterated internal standard was essential for achieving reliable quantitative performance, including good linearity and acceptable relative standard deviations (RSDs). gxu.edu.cn

Stable Isotope Dilution Analysis (SIDA) for Trace Analysis

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled standard, such as this compound, to a sample. This method is considered the gold standard in analytical chemistry for its ability to provide highly accurate and precise measurements, especially at trace levels. researchgate.net The core principle of SIDA is that the isotopically labeled standard is chemically identical to the analyte, and therefore, it will behave in the same manner during every step of the analytical process, from extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. eurofins.com

This co-elution and co-ionization behavior allows the labeled standard to effectively compensate for matrix effects and any losses that may occur during sample work-up. researchgate.net By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, an accurate quantification of the analyte can be achieved, even in complex matrices where significant signal suppression or enhancement may occur.

In the context of trace analysis, where the concentration of the analyte is very low, the ability of SIDA to correct for these variations is paramount. For instance, a method for the determination of quinones in various complex matrices, including PM2.5, urine, and serum, successfully employed this compound in a SIDA approach. gxu.edu.cn This allowed for the detection and quantification of 1,4-benzoquinone at very low levels, with limits of detection (LODs) in the nanogram range. gxu.edu.cn

Integration with High-Resolution Mass Spectrometry (HRMS) Platforms

The combination of this compound as an internal standard with high-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, offers an exceptionally high degree of specificity and accuracy in analytical measurements. nih.gov HRMS provides the ability to measure the mass-to-charge ratio (m/z) of ions with very high precision, which allows for the unambiguous identification of compounds based on their exact molecular mass. measurlabs.com

When this compound is used in conjunction with HRMS, the high mass accuracy of the instrument can easily resolve the small mass difference between the deuterated standard and the native analyte, as well as distinguish them from other co-eluting matrix components that may have similar nominal masses. nih.gov This is particularly advantageous in complex sample matrices where the potential for isobaric interferences is high. The high resolving power of HRMS ensures that the signals for the analyte and the internal standard are not convoluted with signals from other molecules. thermoscientific.com

This integration is crucial for "untargeted" or "screening" analyses, where the goal is to identify and quantify a wide range of compounds in a sample without prior knowledge of their presence. researchgate.net The use of this compound provides a reliable anchor for quantification, while the HRMS platform delivers the high-quality data needed for confident compound identification. For example, in environmental analysis, EPA Method 1699 utilizes HRGC/HRMS with isotope dilution for the determination of various pesticides in complex samples, demonstrating the power of combining isotopically labeled standards with high-resolution instrumentation for robust and reliable analysis. thermoscientific.com

Emerging Research Frontiers for P Benzoquinone D4

Synergistic Experimental and Computational Approaches

The combination of experimental measurements with high-level computational modeling has become indispensable for the detailed analysis of molecular systems. For p-benzoquinone and its deuterated isotopologue, this synergy provides profound insights into their electronic structure, vibrational spectra, and reaction dynamics.

Computational chemistry, particularly through Density Functional Theory (DFT), has proven highly effective in predicting the vibrational spectra of molecules like quinones. uni-muenchen.de However, describing spectra in a solution, where solvent-solute interactions are crucial, presents a greater challenge. uni-muenchen.de To address this, Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid molecular dynamics (MD) simulations are employed. uni-muenchen.deresearchgate.net In this approach, the solute (p-benzoquinone) is treated with quantum mechanics, while the surrounding solvent (e.g., water) is handled with classical molecular mechanics. nih.gov This method allows for the calculation of infrared (IR) spectra from the simulation trajectory, providing data on vibrational frequencies, bandwidths, and intensities that can be compared directly with experimental results. uni-muenchen.deresearchgate.net

Studies using QM/MM simulations on p-benzoquinone in water have successfully derived its IR spectrum, exploring methods based on Fourier transforms of autocorrelation functions and instantaneous normal mode analyses. uni-muenchen.de These computational approaches yield similar vibrational frequencies, validating their use. uni-muenchen.de Furthermore, the simulations reveal detailed information about the solvation structure, such as the formation of distinct solvation shells around the carbonyl groups of the quinone. uni-muenchen.de

Time-dependent DFT (TD-DFT) combined with the Polarizable Continuum Model (PCM) has been used to study the excited electronic states of the p-benzoquinone anion radical. researchgate.net This computational approach provides vertical excitation energies that are in good agreement with more complex post-Hartree-Fock calculations and, with the inclusion of solvent effects, show remarkable agreement with experimental band maxima observed in UV-vis spectra. researchgate.net

The table below summarizes a comparison between computed and experimental spectroscopic data for the p-benzoquinone anion radical (p-BQ⁻), highlighting the accuracy of modern computational methods.

StateMain TransitionComputed Adiabatic Transition Energy (eV) in SolutionExperimental Band Maxima (eV)
D₅π↓→6π↓+4π↓→6π↓2.882.85
D₆π↑→7π↑2.792.72
Data sourced from TD-DFT/PCM calculations and experimental measurements. researchgate.net

The use of p-benzoquinone-d4 is particularly valuable in these synergistic studies. The isotopic substitution leads to a predictable mass shift (M+4) and changes in vibrational frequencies due to the heavier deuterium (B1214612) atoms. Comparing the experimental spectra of p-benzoquinone-h4 and this compound with their respective computational predictions allows for more confident and precise vibrational assignments. umich.eduumich.edu Such comparisons have been crucial in assigning the ground state fundamentals from solid-state infrared and Raman spectra, as well as the vibronic activity observed in phosphorescence spectra. umich.edu

Exploration of Novel Catalytic and Material Science Applications

p-Benzoquinone and its deuterated form are finding increasing use in the development of novel catalytic systems and advanced materials. Its role extends from being a catalyst itself to a key component in complex syntheses.

In catalysis, p-benzoquinone is recognized as a catalyst for preparing allyl silyl (B83357) ethers and as a superoxide (B77818) scavenger used to characterize photocatalysts. chemicalbook.comimpurity.com Recent research has uncovered more complex roles. For instance, in the photocatalytic reduction of hexavalent chromium (Cr(VI)) over Fe-doped graphitic carbon nitride (g-C₃N₄), the addition of p-benzoquinone was unexpectedly found to promote the reaction. nih.gov It was discovered that p-benzoquinone is reduced to hydroquinone (B1673460) by photogenerated electrons, and this hydroquinone, a reducing agent, accelerates the reduction of Cr(VI). nih.gov

Another innovative application is in the field of hyperpolarization, a technique used to dramatically increase the signal in Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers found that adding benzoquinone to a platinum-on-carbon catalyst significantly enhances the transfer of polarization from para-hydrogen to surface alcohols like methanol (B129727) or even water. nih.govacs.org This process, termed Signal Amplification by Reversible Exchange (SABRE), is enhanced by the hydrogenation of benzoquinone to hydroquinone, which can be easily reoxidized, completing a catalytic cycle. nih.gov The use of deuterated solvents like methanol-d₄ is common in these experiments to isolate the signals of interest. acs.org

In material science, p-benzoquinone is a valuable dienophile in Diels-Alder reactions for synthesizing complex polycyclic cage compounds. rsc.org These reactions, when conducted in water, can yield products in high percentages (83–97%). rsc.org The resulting cage hydrocarbons possess high density and high volumetric heat of combustion, making them of interest as high-energy-density materials. rsc.org The deuteration of the benzoquinone starting material could provide a means to track the reaction mechanism and the fate of the quinone unit within the final structure.

The table below showcases the yield of Diels-Alder adducts from the reaction of various cyclopentadiene (B3395910) analogs with p-benzoquinone in water.

Cyclopentadiene AnalogProduct Yield (%)
Cyclopentadiene97
Methylcyclopentadiene92
1,2,3,4,5-Pentamethylcyclopentadiene83
Data sourced from Diels-Alder reactions performed in water. rsc.org

Advancements in Isotopic Probing for Chemical Biology Systems

Stable isotope probing (SIP) is a powerful technique that uses isotopically labeled compounds to trace metabolic pathways and elucidate reaction mechanisms in complex biological and chemical systems. utrgv.edu this compound, with its four deuterium atoms, is an ideal probe for such studies.

In the field of proteomics and metabolomics, deuterated compounds are used as internal standards for mass spectrometry or as probes to follow the metabolic fate of a molecule. The discovery of natural proanthocyanidins (B150500) (PACs) containing unprecedented p-benzoquinone motifs highlights a new area for investigation. nih.gov The complex structures of these benzoquinonoid PACs were elucidated using a combination of advanced NMR spectroscopy and computational analysis. nih.gov The synthesis of model compounds, which could include deuterated variants like this compound, is vital for confirming these complex structures and understanding their biosynthetic origins, which appear to involve post-oligomerizational oxidative modifications. nih.gov

Isotopic probing with this compound can also be instrumental in studying enzyme-catalyzed reactions where quinones act as cofactors or substrates. nih.gov By tracking the deuterium labels, researchers can determine the stereospecificity of hydrogen transfer reactions and identify the specific atoms involved in the enzymatic process. This level of detail is critical for understanding enzyme function and for the design of specific inhibitors.

Q & A

Basic Research Questions

Q. What are the key thermodynamic and structural properties of p-Benzoquinone-d4, and how do they compare to the non-deuterated analog?

  • Methodological Answer : The thermodynamic properties of this compound, such as phase change data and gas-phase thermochemistry, can be derived from NIST Standard Reference Database 69, which provides detailed molecular weight (112.12 g/mol for deuterated form vs. 108.09 g/mol for non-deuterated), enthalpy values, and spectroscopic constants . Structural comparisons using X-ray crystallography or computational modeling (e.g., 3D SD files) are essential to assess isotopic effects on bond lengths and angles. For vibrational analysis, solid-state infrared (IR) and Raman spectroscopy are critical tools to differentiate isotopic variants .

Q. How can researchers characterize the electronic transitions of this compound in different phases (vapor, solution, crystal)?

  • Methodological Answer : Electronic transitions are phase-dependent. In vapor phase, π-π* transitions (e.g., 1B2u at 41,330 cm⁻¹) dominate, while n-π* transitions (e.g., 1Au at 20,315 cm⁻¹) are prominent in crystalline states. Polarized single-crystal spectroscopy at cryogenic temperatures (e.g., 4.2 K) minimizes thermal broadening, enabling precise assignment of excited states. CNDO computational methods can qualitatively validate experimental spectral data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use personal protective equipment (PPE), ensure ventilation, and avoid inhalation or skin contact. In case of exposure, rinse with water (skin/eyes) or seek medical attention for inhalation. Store in airtight containers away from reducing agents. NFPA ratings (health hazard: 2, flammability: 1) provide additional risk stratification .

Advanced Research Questions

Q. How does deuteration influence the vibrational modes and ground-state fundamentals of this compound compared to the non-deuterated form?

  • Methodological Answer : Isotopic substitution alters reduced mass, shifting vibrational frequencies. For example, the C-D stretching modes in this compound appear at lower frequencies (~2100-2200 cm⁻¹) compared to C-H (~3000 cm⁻¹). Vibronic coupling analysis using phosphorescence spectra at 2 K in host lattices (e.g., durene) resolves IR/Raman-inactive modes. Isotopic shifts in lattice modes (e.g., 6 Raman-active modes in this compound) are validated via thermal anisotropic-motion amplitudes from X-ray data .

Q. How can this compound adducts be site-specifically incorporated into DNA oligonucleotides for toxicological studies?

  • Methodological Answer : React this compound with deoxyribonucleosides (dC or dA) at pH 4.5 to form exocyclic adducts (e.g., p-BQ-dC or p-BQ-dA). Protect hydroxyl groups via acylation and synthesize phosphoramidites for automated DNA synthesis. Post-synthesis, use methanolic DBU (10%) for deprotection instead of ammonia to prevent adduct degradation. Validate incorporation via enzymatic digestion (e.g., phosphodiesterase I) and HPLC/electrospray MS analysis .

Q. How should researchers reconcile contradictions in spectral data between solution-phase and crystalline-phase studies of this compound?

  • Methodological Answer : Discrepancies arise from solvent effects (e.g., polarity, hydrogen bonding) and crystal packing forces. For example, n-π* transitions in solution are solvent-sensitive (redshifted in polar solvents), while crystal-field splitting in solids introduces additional transitions. Use temperature-dependent spectroscopy and density functional theory (DFT) simulations to model environmental effects. Cross-validate with CNDO/S-CI calculations for electronic state assignments .

Q. What experimental strategies optimize the detection of this compound in biological matrices for metabolic studies?

  • Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Use deuterium-labeled internal standards (e.g., p-Benzoquinone-d8) to correct for matrix effects. For metabolite identification, combine enzymatic hydrolysis (β-glucuronidase) with high-resolution MS (HRMS) in negative ion mode. Validate using isotopic peak clustering and fragmentation patterns .

Methodological Notes

  • Data Analysis : For vibrational spectra, apply factor analysis to deconvolute overlapping peaks in deuterated analogs.
  • Experimental Design : Use PICO/FINER frameworks to structure hypotheses (e.g., "Does deuteration alter the redox kinetics of this compound in enzymatic assays?"). Include controls (non-deuterated analogs) and triplicate measurements .
  • Contradiction Management : Document all experimental conditions (pH, solvent, temperature) when comparing literature data. Use statistical tools (ANOVA, t-tests) to assess significance of isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.